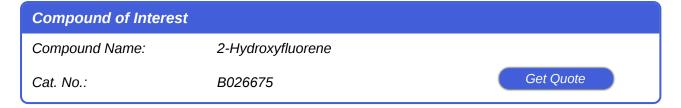


Spectroscopic Profile of 2-Hydroxyfluorene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxyfluorene** (CAS No. 2443-58-5), a key polycyclic aromatic hydrocarbon (PAH) and a metabolite of fluorene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **2-Hydroxyfluorene**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-Hydroxyfluorene** exhibits distinct signals for its aromatic and methylene protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.65	d	8.0
H-5	7.69	d	7.6
H-8	7.51	d	7.3
H-6	7.34	dd	7.6, 7.5
H-7	7.24	ddd	7.5, 7.3, 1.1
H-1	7.03	br s	-
H-3	6.87	dd	8.0, 2.3
H-9	3.85	S	-

Note: The assignments are based on typical chemical shift values and coupling patterns for fluorene derivatives. Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are often acquired with a greater number of scans.

Carbon Assignment	Chemical Shift (δ, ppm)	
Aromatic C-O	~155	
Aromatic CH	~110-130	
Quaternary Aromatic C	~135-145	
CH ₂	~37	

Note: Specific peak assignments for all 13 carbons are not consistently available in the literature. The provided values represent typical chemical shift ranges for the different types of carbon atoms present in **2-Hydroxyfluorene**.



Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Hydroxyfluorene** shows characteristic absorption bands for its hydroxyl and aromatic moieties.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~3200-3600 (broad)	O-H stretch	Hydroxyl (-OH)
~3000-3100	C-H stretch	Aromatic
~1600-1650	C=C stretch	Aromatic
~1450-1500	C=C stretch	Aromatic
~1200-1300	C-O stretch	Phenolic
~700-900	C-H bend (out-of-plane)	Aromatic

Data compiled from the NIST Chemistry WebBook and PubChem spectral databases.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-Hydroxyfluorene** is characterized by a prominent molecular ion peak.

m/z	Relative Intensity (%)	Assignment
182	~100	[M]+ (Molecular Ion)
181	~80	[M-H]+
152	~20	[M-H-CO]+

Data obtained from GC-MS analysis available in the PubChem database.[2]

Experimental Protocols



The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Hydroxyfluorene** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

- Instrument: 300-500 MHz NMR Spectrometer.
- · Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

- Instrument: 75-125 MHz NMR Spectrometer.
- Parameters:
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 220 ppm



Infrared (IR) Spectroscopy

Sample Preparation (Solid):

- KBr Pellet Method:
 - Grind a small amount (1-2 mg) of 2-Hydroxyfluorene with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact.

FTIR Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Parameters:
 - Scan range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
 - A background spectrum of the empty sample holder (or KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

• Prepare a dilute solution of **2-Hydroxyfluorene** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.



GC-MS Analysis:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS) Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - o Ion Source Temperature: 200-230 °C.
 - Transfer Line Temperature: 280-300 °C.

Workflow Visualization

The general workflow for the spectroscopic analysis of a solid organic compound like **2- Hydroxyfluorene** can be visualized as follows:



Sample Preparation Sample For NMR For IR For MS Prepare KBr Pellet Dissolve in Dissolve in Deuterated Solvent Volatile Solvent or use ATR Spectroscopic Analysis **NMR** Analysis FTIR Analysis GC-MS Analysis (1H & 13C) Data Processing & Interpretation Process NMR Spectra Analyze IR Spectrum Interpret Mass Spectrum (Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation) Structure Elucidation

General Workflow for Spectroscopic Analysis of 2-Hydroxyfluorene

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Caption: Spectroscopic Analysis Workflow for **2-Hydroxyfluorene**.

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References

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